Strontium adipate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

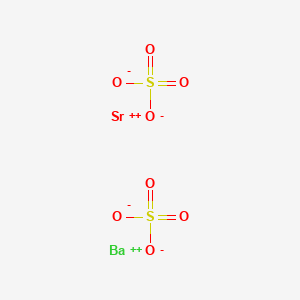

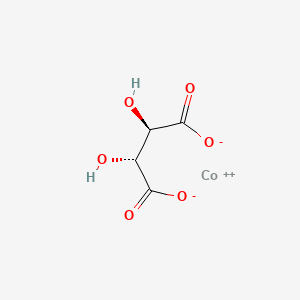

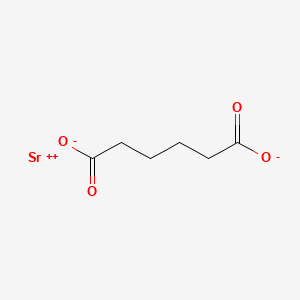

Strontium adipate is a chemical compound formed by the reaction of strontium ions with adipic acid Adipic acid is a dicarboxylic acid with the formula (CH₂)₄(COOH)₂

Métodos De Preparación

Strontium adipate can be synthesized using simple methods without the need for template agents. One common synthetic route involves the reaction of strontium salts, such as strontium chloride or strontium nitrate, with adipic acid in an aqueous solution. The reaction typically proceeds as follows:

- Dissolve adipic acid in water.

- Add a stoichiometric amount of strontium salt to the solution.

- Stir the mixture at room temperature until the reaction is complete.

- Filter the resulting precipitate and wash it with water to remove any impurities.

- Dry the product under vacuum to obtain pure this compound .

Análisis De Reacciones Químicas

Strontium adipate undergoes various chemical reactions, including:

Thermal Decomposition: When heated, this compound decomposes to form strontium carbonate and other by-products. This reaction is significant in understanding the thermal stability of the compound.

Reaction with Acids: this compound reacts with strong acids, such as hydrochloric acid, to form strontium chloride and adipic acid.

Reaction with Bases: It can react with strong bases, like sodium hydroxide, to form strontium hydroxide and sodium adipate.

Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and other strong acids and bases. The major products formed from these reactions are strontium carbonate, strontium chloride, and strontium hydroxide .

Aplicaciones Científicas De Investigación

Strontium adipate has several scientific research applications, including:

Chemistry: It is used in the synthesis of other strontium compounds and as a precursor in various chemical reactions.

Biology and Medicine:

Mecanismo De Acción

The mechanism of action of strontium adipate involves its interaction with biological systems, particularly in bone metabolism. Strontium ions are known to stimulate osteoblast activity (bone-forming cells) and inhibit osteoclast activity (bone-resorbing cells). This dual action helps in promoting bone formation and reducing bone resorption, making strontium compounds beneficial in treating conditions like osteoporosis .

Comparación Con Compuestos Similares

Strontium adipate can be compared with other strontium dicarboxylates, such as:

- Strontium glutarate pentahydrate

- Strontium pimelate monohydrate

- Strontium suberate

- Strontium azelate

- Strontium dodecanedioate hemihydrate

These compounds share similar structural properties but differ in the length of the carbon chain in the dicarboxylic acid. This compound, with its six-carbon adipic acid, forms a unique structure compared to its counterparts .

Propiedades

Número CAS |

85169-08-0 |

|---|---|

Fórmula molecular |

C6H8O4Sr |

Peso molecular |

231.75 g/mol |

Nombre IUPAC |

strontium;hexanedioate |

InChI |

InChI=1S/C6H10O4.Sr/c7-5(8)3-1-2-4-6(9)10;/h1-4H2,(H,7,8)(H,9,10);/q;+2/p-2 |

Clave InChI |

LTMDDMGNVZBECP-UHFFFAOYSA-L |

SMILES canónico |

C(CCC(=O)[O-])CC(=O)[O-].[Sr+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.